7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine class, characterized by a fused tricyclic core. The 3,5-dimethylphenyl group at position 7 and the tetrahydrofuran-2-yl substituent at position 2 are critical for its pharmacological profile. Such derivatives are often explored as adenosine receptor antagonists, particularly targeting the A2A subtype, due to their structural mimicry of purine-based ligands . The dimethylphenyl group enhances lipophilicity and receptor binding, while the tetrahydrofuran moiety improves solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-4-(oxolan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-11-6-12(2)8-13(7-11)24-17-14(9-20-24)18-21-16(15-4-3-5-25-15)22-23(18)10-19-17/h6-10,15H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHZWLUSVOVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18N4O
- Molecular Weight: 282.35 g/mol
The biological activity of pyrazolo[4,3-e][1,2,4]triazole derivatives often involves interactions with key cellular pathways. These compounds have been shown to exhibit:
- Anticancer properties : By inducing apoptosis in cancer cells and modulating key proteins involved in cell survival and death.
- Anti-inflammatory effects : Through inhibition of pro-inflammatory cytokines and pathways.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- MTT Assay Results : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives showed stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin. The most active compounds induced apoptosis through caspase activation and modulation of apoptotic markers such as p53 and Bax .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3b | 0.25 | MCF-7 |
| 3b | 0.50 | MDA-MB-231 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented. Studies have demonstrated that it can reduce the levels of inflammatory markers like IL-6 and TNF-alpha in vitro.
| Compound | IL-6 Reduction (%) | TNF-alpha Reduction (%) |
|---|---|---|
| 7 | 75 ± 8.6 | 65 ± 7.3 |
| 10 | -26 ± 3.1 | 81 ± 8.9 |
Case Studies
- Study on Pyrazolo[4,3-e][1,2,4]triazole Derivatives : A study synthesized several derivatives and evaluated their anticancer properties using the MTT assay. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .
- Mechanistic Insights : Further investigation revealed that these compounds trigger apoptosis via mitochondrial pathways and autophagy mechanisms. Activation of caspases (caspase-9 and caspase-3) was observed alongside increased ROS production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
- Substituent Effects on Receptor Selectivity: The 3,5-dimethylphenyl group at position 7 in the target compound creates steric bulk, reducing affinity for the smaller A1 receptor pocket while maintaining high A2A binding . In contrast, simpler phenyl or propyl groups (e.g., in ) show broader receptor interactions. Tetrahydrofuran-2-yl at position 2 balances lipophilicity and solubility, outperforming furan-2-yl (prone to oxidation) and glucopyranosyl (high polarity) groups in pharmacokinetic studies .
Synthetic Accessibility :
- Biological Activity: A2A antagonists like the target compound are pursued for Parkinson’s disease and cancer immunotherapy due to their role in modulating dopamine signaling and immune checkpoints .
Key Research Findings
Receptor Binding Studies: The target compound’s A2A binding affinity (predicted Ki: <10 nM) aligns with 2-(2-furanyl)-7-phenyl analogs (Ki: 8 nM) but with improved metabolic stability in liver microsomes (+30% half-life) . 3,5-Diphenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidinone exhibits non-selective adenosine receptor activity (A1/A2A Ki ratio: 1.2), highlighting the importance of the triazolo-pyrimidine core for selectivity.
Pharmacokinetic Profiles: Tetrahydrofuran-2-yl substituents reduce CYP450-mediated metabolism compared to furan-2-yl groups, as shown in rat plasma stability assays . 4-(3-(5-Amino-2-(Furan-2-yl)...Propyl)Phenol demonstrates rapid clearance (t1/2: 1.2 h) due to phase II metabolism, limiting its therapeutic utility.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound often involves multi-step protocols. A critical step is the demethylation of intermediates using reagents like boron tribromide (BBr₃) in dichloromethane (DCM), which achieves high yields (e.g., 86% yield after 4 hours at room temperature) . Additionally, green chemistry approaches using water-ethanol solvent mixtures (1:1 v/v) and eco-friendly additives like 4,4’-trimethylenedipiperidine can enhance reaction efficiency. These additives act as hydrogen-bond acceptors/donors, enabling high thermal stability and recyclability without toxic byproducts .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions (e.g., tetrahydrofuran and dimethylphenyl groups).
- IR Spectroscopy : Identifies functional groups (e.g., amine stretches near 3300 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-referencing with literature data (e.g., melting points and elemental analysis) ensures accuracy .
Q. What storage conditions are recommended to maintain compound stability?
Methodological Answer: Store the compound in a cool, dry environment (e.g., 2–8°C) under inert gas (argon/nitrogen) to prevent oxidation. High-purity batches (>95%) should be aliquoted to avoid repeated freeze-thaw cycles. Stability is enhanced in amber glass vials to minimize light exposure .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example, the ICReDD framework combines computational reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error inefficiencies . Machine learning models trained on analogous pyrazolo-pyrimidine systems can further refine substituent effects on reactivity .
Q. What strategies resolve discrepancies in pharmacological data across studies?
Methodological Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, solvent vehicles). To address this:
- Standardize assays using validated cell models (e.g., HEK293 for receptor binding).
- Control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents like the tetrahydrofuran moiety on target affinity .
Q. What green chemistry principles apply to its synthesis, and how can scalability be improved?
Methodological Answer: Key principles include:
- Solvent Selection : Replace dichloromethane with biodegradable mixtures (water-ethanol) .
- Catalyst Design : Use recyclable, non-toxic additives (e.g., 4,4’-trimethylenedipiperidine) instead of volatile bases .
- Energy Efficiency : Microwave-assisted synthesis can reduce reaction times by 50–70% compared to conventional heating. Scalability is enhanced via flow chemistry systems, which improve mixing and heat transfer for multi-gram batches .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in literature?
Methodological Answer: Solubility discrepancies often stem from variations in:
- Crystallinity : Amorphous vs. crystalline forms (assessed via X-ray diffraction).
- pH : Protonation states in buffered vs. unbuffered solutions.
- Solvent Polarity : Use Hansen solubility parameters to predict miscibility. For example, tetrahydrofuran-containing analogs show higher solubility in dimethylacetamide (DMA) than DMSO due to polarity matching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
